Fenpiprane

Übersicht

Beschreibung

Fenpiprane is a drug primarily used for the treatment of functional gastrointestinal disorders.

Biochemische Analyse

Biochemical Properties

Fenpiprane plays a significant role in biochemical reactions, particularly in the gastrointestinal system. It interacts with various enzymes, proteins, and other biomolecules to exert its therapeutic effects. This compound is known to interact with parasympatholytic agents, which help in reducing gastrointestinal motility and secretions . The nature of these interactions involves binding to specific receptors on the surface of gastrointestinal cells, thereby inhibiting the action of acetylcholine and other neurotransmitters involved in gastrointestinal motility .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In gastrointestinal cells, this compound reduces the activity of acetylcholine receptors, leading to decreased motility and secretion . This modulation of cell signaling pathways results in altered gene expression patterns, which contribute to the therapeutic effects of this compound in treating functional gastrointestinal disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound acts as an antagonist to acetylcholine receptors, inhibiting their activation and subsequent signaling cascades . This inhibition leads to a decrease in gastrointestinal motility and secretion. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in gastrointestinal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained therapeutic effects on gastrointestinal cells, with no significant adverse effects observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces gastrointestinal motility and secretion without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including irregular respiration, stupor, and decreased spontaneous activity . These threshold effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and elimination from the body. The primary metabolic pathway of this compound involves its conversion to inactive metabolites through hepatic enzymes . These metabolites are then excreted via the urine and feces . The effects of this compound on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is rapidly absorbed into the bloodstream and distributed to target tissues, including the gastrointestinal tract . The localization and accumulation of this compound in these tissues are essential for its therapeutic effects. Studies have shown that this compound exhibits a biphasic distribution pattern, with an initial rapid phase followed by a slower phase of distribution .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm of gastrointestinal cells, where it interacts with acetylcholine receptors and other target proteins The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its therapeutic effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fenpiprane can be synthesized through a cascade synthesis involving rhodium-catalyzed hydroaminomethylation . This method involves the reaction of a piperidine derivative with a diphenylpropyl group under specific conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the cascade synthesis method mentioned above is likely adapted for large-scale production due to its efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Fenpiprane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from this compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in this compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products.

Wissenschaftliche Forschungsanwendungen

Fenpiprane has several scientific research applications, including:

Chemistry: Used as a model compound in studies involving diphenylmethane derivatives.

Biology: Investigated for its effects on gastrointestinal motility and function.

Medicine: Used in the treatment of functional gastrointestinal disorders, providing relief from symptoms such as abdominal pain and discomfort

Wirkmechanismus

The exact mechanism of action of Fenpiprane is not fully understood. it is believed to exert its effects by interacting with specific receptors in the gastrointestinal tract, leading to modulation of motility and secretion. The molecular targets and pathways involved in these effects are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fenpiprane is similar to other compounds in the diphenylmethane class, such as:

Diphenhydramine: An antihistamine used to treat allergies.

Methadone: A synthetic opioid used for pain management and opioid dependence treatment.

Uniqueness

This compound is unique in its specific application for functional gastrointestinal disorders, whereas other diphenylmethane derivatives have different primary uses. Its unique structure and interaction with gastrointestinal receptors make it a valuable compound in the treatment of these disorders .

Eigenschaften

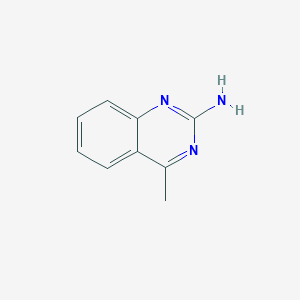

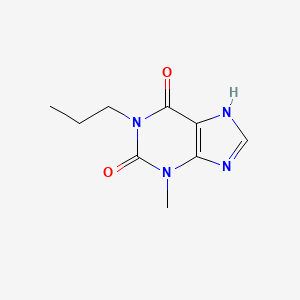

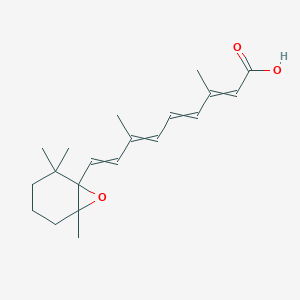

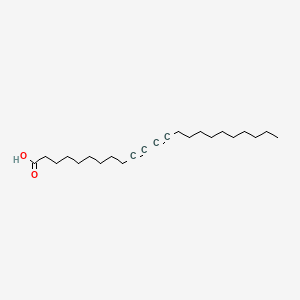

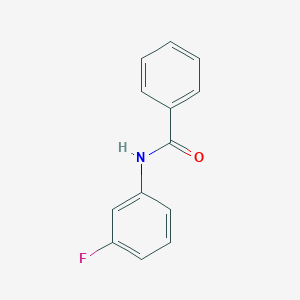

IUPAC Name |

1-(3,3-diphenylpropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJPYHDHJZJWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188883 | |

| Record name | Fenpiprane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3540-95-2 | |

| Record name | Fenpiprane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3540-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpiprane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003540952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpiprane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenpiprane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENPIPRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2FVB1RL5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the innovative approaches for synthesizing Fenpiprane highlighted in recent research?

A1: Recent research reveals two innovative catalytic approaches for this compound synthesis:

- Rhodium-catalyzed hydroaminomethylation: This method utilizes a rhodium catalyst with Naphos as a ligand to facilitate the hydroaminomethylation of 1,1-diphenylethene, leading to this compound formation []. This approach is lauded for its atom economy and environmentally friendly nature.

- Iron-catalyzed hydrosilylation: This strategy utilizes readily available dicarboxylic acids and amines as starting materials, with hydrosilanes serving as the hydride source []. This iron-catalyzed one-pot hydrosilylation reaction allows for the synthesis of various N-substituted cyclic amines, including this compound. The reaction proceeds through a chemoselective pathway and employs dimethyl carbonate, a green solvent.

Q2: How does the lateral sodiation method contribute to the synthesis of this compound and other complex molecules?

A2: The lateral sodiation method, employing on-demand generated (2-ethylhexyl)sodium, offers a versatile route for synthesizing benzylic sodium organometallics []. This method, applied in both batch and continuous flow settings, allows for the preparation of this compound and other complex molecules, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

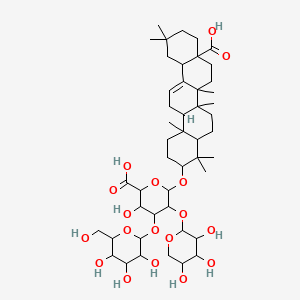

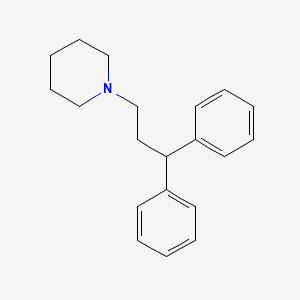

![2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine](/img/structure/B1207522.png)

![2,3,4,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-10,13-dimethyl-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B1207527.png)